molecular formula C13H13F3N4O4S2 B2979473 ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-91-5

ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

Cat. No. B2979473
CAS RN: 866010-91-5
M. Wt: 410.39
InChI Key: BAMUJDLVRPUFHS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a chemical compound . It is related to the trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups is an active area of research . The trifluoromethyl group can be introduced into other molecules through various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .

Scientific Research Applications

Organic Synthesis Applications

  • Synthetic Methodologies

    Compounds with functionalities similar to ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate are often subjects of research in the development of novel organic synthesis methodologies. For example, L-proline-catalyzed reactions have been explored for the regio- and diastereoselective synthesis of highly substituted derivatives involving sulfur-containing compounds (Indumathi et al., 2010). These methodologies emphasize the creation of stereocenters and complex molecular frameworks, which are critical in the synthesis of biologically active molecules.

  • Cyclization Reactions

    Research into cyclization reactions of related triazole and thiadiazole derivatives highlights the importance of these scaffolds in generating pharmacologically relevant structures. Cyclization can lead to the formation of various heterocyclic compounds with potential bioactivity, as explored in the synthesis and evaluation of triazole and thiadiazole derivatives for their central nervous system (CNS) effects in mice (Maliszewska-Guz et al., 2005).

Mechanism of Action

While the specific mechanism of action for ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is not mentioned in the search results, compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals . They are thought to have unique physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of compounds like ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate could be a significant area of future research.

properties

IUPAC Name

ethyl 2-[[5-[[2-(trifluoromethyl)phenyl]sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O4S2/c1-2-24-10(21)7-25-12-17-11(18-19-12)20-26(22,23)9-6-4-3-5-8(9)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUJDLVRPUFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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